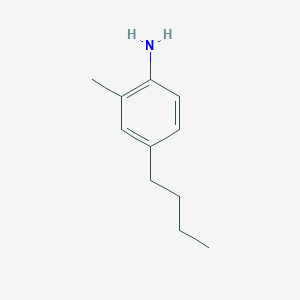![molecular formula C21H30N2O4S2 B126944 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane CAS No. 155622-18-7](/img/structure/B126944.png)
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane, commonly known as amantadine, is a synthetic compound that belongs to the adamantane family. It was first synthesized in the 1960s and is primarily used as an antiviral drug for the treatment of influenza A virus. However, recent studies have revealed that amantadine has numerous other applications in scientific research.
Mechanism Of Action
The exact mechanism of action of amantadine is not fully understood, but it is believed to involve the inhibition of the M2 ion channel of the influenza A virus. This prevents the virus from replicating and spreading within the host. Additionally, amantadine has been shown to block NMDA receptors in the brain, leading to its neuroprotective effects.
Biochemical And Physiological Effects
Amantadine has several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to its potential as a treatment for Parkinson's disease. It also has anticholinergic effects, which may contribute to its anticonvulsant properties. Additionally, amantadine has been shown to increase the release of norepinephrine and serotonin, which may contribute to its potential as an antidepressant and anxiolytic.
Advantages And Limitations For Lab Experiments
One advantage of using amantadine in lab experiments is its well-established safety profile. It has been used clinically for decades and is generally well-tolerated. Additionally, amantadine is readily available and relatively inexpensive. However, one limitation is its narrow therapeutic window, which may make it difficult to achieve therapeutic concentrations in vitro.
Future Directions
There are numerous potential future directions for research on amantadine. One area of interest is its potential as a treatment for neurodegenerative diseases other than Parkinson's disease, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of amantadine and its potential as an antidepressant and anxiolytic. Finally, there is potential for the development of new derivatives of amantadine with improved efficacy and safety profiles.
Synthesis Methods
Amantadine can be synthesized via several methods, including the catalytic hydrogenation of 1-aminoadamantane-3,5-dimethylketone, the reaction of 1-adamantanecarboxylic acid with hydroxylamine, and the reaction of 1-adamantanamine with chloroacetonitrile. The most commonly used method involves the reaction of 1-adamantanamine with 2-bromo-4,5-dimethylphenol, followed by the addition of sodium sulfite and formaldehyde to form the final product.
Scientific Research Applications
Amantadine has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects on dopaminergic neurons, making it a potential therapeutic agent for Parkinson's disease. Additionally, amantadine has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. It has also been studied for its potential as an antidepressant and anxiolytic.
properties
CAS RN |
155622-18-7 |
|---|---|
Product Name |
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane |
Molecular Formula |
C21H30N2O4S2 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane |
InChI |
InChI=1S/C21H30N2O4S2/c1-13-3-17(18(24)4-14(13)2)21-8-15-5-16(9-21)7-20(6-15,11-21)12-23-19(22)10-28-29(25,26)27/h3-4,15-16,24H,5-12H2,1-2H3,(H2,22,23)(H,25,26,27) |
InChI Key |
NJJZPQUQPLSVJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)O)C23CC4CC(C2)CC(C4)(C3)CN=C(CSS(=O)(=O)O)N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C23CC4CC(C2)CC(C4)(C3)CN=C(CSS(=O)(=O)O)N |
synonyms |
Thiosulfuric acid, S-(2-(((3-(4,5-dimethyl-2-hydroxyphenyl)tricyclo(3. 3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)
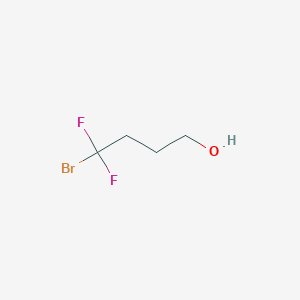
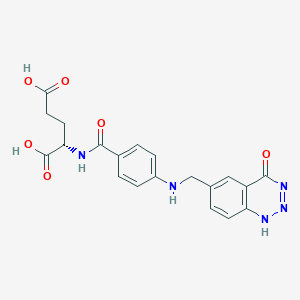
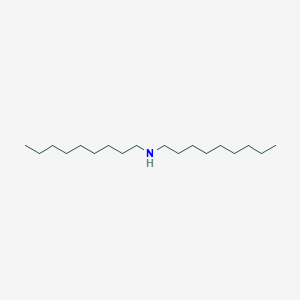
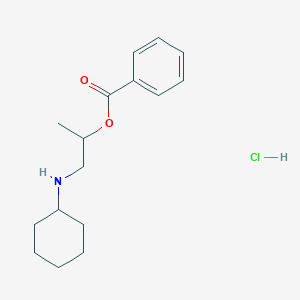
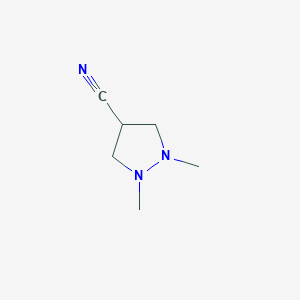
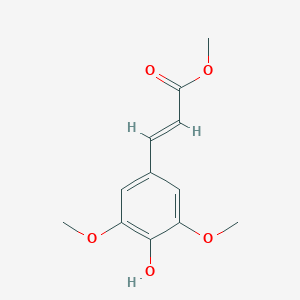
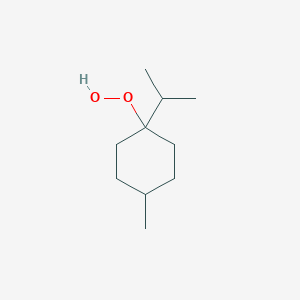
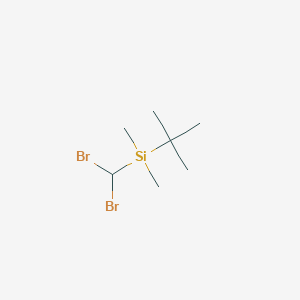


![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)
